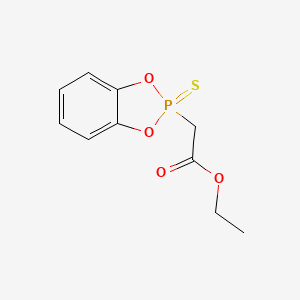
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is a chemical compound with a complex structure that includes a benzodioxaphosphol ring and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxaphosphol derivative with ethyl acetate in the presence of a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group.
Substitution: Various substituents can be introduced into the benzodioxaphosphol ring or the ethyl acetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Scientific Research Applications
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets. The sulfanylidene group and the benzodioxaphosphol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable for research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate: Another compound with a similar sulfanylidene group but different ring structure.
Ethyl 2-(2-sulfanylidene-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
88332-72-3 |
|---|---|
Molecular Formula |
C10H11O4PS |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
ethyl 2-(2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-yl)acetate |
InChI |
InChI=1S/C10H11O4PS/c1-2-12-10(11)7-15(16)13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3 |
InChI Key |
KRMXBOXZPOFIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP1(=S)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















